molecular formula C10H17FO2 B13058557 2-(3-Fluorocyclohexyl)-2-methylpropanoic acid

2-(3-Fluorocyclohexyl)-2-methylpropanoic acid

Cat. No.: B13058557
M. Wt: 188.24 g/mol
InChI Key: PPALOUPLZOTMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorocyclohexyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a cyclohexyl ring, which is further connected to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorocyclohexyl)-2-methylpropanoic acid typically involves the fluorination of cyclohexane derivatives followed by the introduction of the methylpropanoic acid group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclohexane ring. The reaction is usually carried out under mild conditions to prevent over-fluorination and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorocyclohexyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(3-Fluorocyclohexyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorocyclohexyl)-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Bromocyclohexyl)-2-methylpropanoic acid: Contains a bromine atom instead of fluorine.

    2-(3-Iodocyclohexyl)-2-methylpropanoic acid: Features an iodine atom in place of fluorine.

Uniqueness

2-(3-Fluorocyclohexyl)-2-methylpropanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H17FO2

Molecular Weight

188.24 g/mol

IUPAC Name

2-(3-fluorocyclohexyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H17FO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h7-8H,3-6H2,1-2H3,(H,12,13)

InChI Key

PPALOUPLZOTMBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCC(C1)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.